molecular formula C26H27OP B12887840 1-(1-Methylcyclopentyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 89521-46-0

1-(1-Methylcyclopentyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B12887840
CAS No.: 89521-46-0
M. Wt: 386.5 g/mol
InChI Key: ARPVUQFJWDOUET-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound characterized by its unique structure, which includes a cyclopentyl ring and a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 1-methylcyclopentyl ketone with triphenylphosphine. The reaction is often carried out under anhydrous conditions to prevent hydrolysis and is facilitated by the use of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a phosphonium salt intermediate, which then undergoes deprotonation to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, and thiolates can be employed under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of various products.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Pharmaceuticals: Research is ongoing to investigate its potential as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize negative charges, making the compound reactive towards electrophiles. Additionally, the cyclopentyl ring provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.

Comparison with Similar Compounds

    1-Methylcyclopentyl Methacrylate: Similar in structure but contains a methacrylate group instead of a phosphoranylidene group.

    1-Methylcyclopentanamine: Contains an amine group, differing in reactivity and applications.

    Triphenylphosphine: Lacks the cyclopentyl ring but shares the triphenylphosphine moiety.

Uniqueness: 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone is unique due to the combination of the cyclopentyl ring and the triphenylphosphoranylidene group. This structure imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications where other compounds may not be as effective.

Properties

CAS No.

89521-46-0

Molecular Formula

C26H27OP

Molecular Weight

386.5 g/mol

IUPAC Name

1-(1-methylcyclopentyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C26H27OP/c1-26(19-11-12-20-26)25(27)21-28(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,13-18,21H,11-12,19-20H2,1H3

InChI Key

ARPVUQFJWDOUET-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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